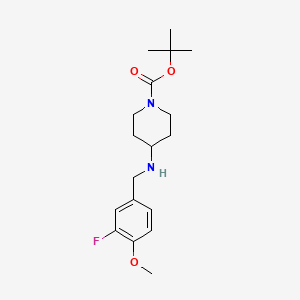

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamino substituent with fluorine and methoxy functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Functional Group Modifications: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.

Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

化学反応の分析

Reaction Conditions

Reaction Pathways

The compound undergoes various transformations depending on the functional groups targeted:

Hydrolysis

-

Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under acidic (e.g., TFA) or basic (e.g., NaOH) conditions to yield the carboxylic acid.

Alkylation/Coupling

-

Nucleophilic Substitution : The amino group reacts with alkylating agents (e.g., bromoalkanes) to form N-alkyl derivatives .

-

Cross-Coupling : The compound may participate in palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) if aryl halide precursors are used.

Acylation

-

Acylation of the Amino Group : Reacts with acyl chlorides (e.g., 2-chloroacetyl chloride) to form amides under basic conditions (e.g., Et₃N) .

Deprotection

-

Boc Removal : The tert-butyl group is cleaved using acids like TMSI or trimethylsilyl triflate (TMSOTf) .

Analytical Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 320.43 g/mol | Mass spectrometry |

| ¹H NMR (δ, ppm) | 4.05–4.15 (m, 2H), 1.45 (s, 9H) | CDCl₃ |

| ¹³C NMR (δ, ppm) | 166.9 (carbonyl), 79.8 (Boc) | CDCl₃ |

Stability

-

Thermal Stability : Stable at room temperature but requires inert conditions (e.g., N₂ atmosphere) for sensitive reactions .

-

Solubility : Soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water.

Critical Reaction Insights

-

Selectivity : The amino group’s reactivity can be controlled via steric hindrance (tert-butyl ester) or electronic factors (fluoro/methoxy substituents) .

-

Yield Optimization : Higher yields (60–74%) are achieved with potassium tert-butoxide in DMSO for alkylation .

-

Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradients) is commonly employed for purification .

科学的研究の応用

Pharmacological Applications

-

Targeted Protein Degradation

- Recent studies indicate that compounds like tert-butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate can be utilized in targeted protein degradation strategies. This approach allows for the selective degradation of specific proteins involved in disease processes, offering a novel therapeutic pathway for conditions such as cancer and neurodegenerative disorders .

- Anticancer Activity

- Neuropharmacology

Table 1: Summary of Research Findings on this compound

作用機序

The mechanism by which tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The fluorine and methoxy groups can enhance binding affinity to specific receptors or enzymes, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(4-fluorobenzylamino)piperidine-1-carboxylate

- tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate

- tert-Butyl 4-(3-chloro-4-methoxybenzylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is unique due to the presence of both fluorine and methoxy groups on the benzylamino substituent. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate, with CAS Number 1349717-80-1, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to various dopamine receptor ligands, which have been explored for their therapeutic implications in treating neuropsychiatric disorders. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry.

- Molecular Formula : C18H27FN2O3

- Molecular Weight : 338.42 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : Approximately 435.8 ± 45.0 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, particularly the D3 receptor subtype. Dopamine receptors are critical in modulating various neurological functions and are implicated in several disorders, including schizophrenia and addiction.

Dopamine Receptor Selectivity

Research indicates that compounds similar to this compound exhibit selective binding affinities toward D3 receptors over D2 receptors. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing side effects associated with broader receptor activity .

Biological Activity Data

The following table summarizes key findings regarding the binding affinities and selectivity of related compounds at dopamine receptors:

| Compound | D3R Binding Affinity (nM) | D2R Binding Affinity (nM) | Selectivity Ratio (D3R/D2R) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A (similar structure) | 2.6 | >1000 | >385 |

| Compound B (related ligand) | 28.6 | 393 | >13.8 |

Note: TBD indicates data not yet determined or available from current literature.

Study on Dopamine D3 Receptor Ligands

A significant study highlighted the development of selective dopamine D3 receptor ligands, which included variations of piperidine derivatives similar to this compound. The research demonstrated that modifications in the chemical structure could drastically alter binding affinities and selectivities, underscoring the importance of structural optimization in drug design .

Neuropharmacological Implications

The exploration of these compounds has led to insights into their potential use as therapeutic agents for conditions such as drug addiction and schizophrenia. By selectively targeting D3 receptors, these compounds may provide a means to mitigate the adverse effects typically associated with less selective dopaminergic treatments .

特性

IUPAC Name |

tert-butyl 4-[(3-fluoro-4-methoxyphenyl)methylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14,20H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVGISVQMUHJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。